![molecular formula C16H12O5S B14383687 4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid CAS No. 88331-83-3](/img/structure/B14383687.png)
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid is an organic compound characterized by its unique structure, which includes a formyl group, an acryloyl group, and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid typically involves multiple steps, including Friedel-Crafts acylation, sulfonation, and formylation reactions. The general synthetic route can be summarized as follows:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with an acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Sulfonation: The resulting product undergoes sulfonation using sulfur trioxide (SO₃) or concentrated sulfuric acid (H₂SO₄) to introduce the sulfonic acid group.
Formylation: Finally, the formyl group is introduced through a formylation reaction, typically using a formylating agent such as formic acid or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-[3-(4-Carboxyphenyl)acryloyl]benzene-1-sulfonic acid.
Reduction: 4-[3-(4-Hydroxyphenyl)acryloyl]benzene-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylbenzenesulfonic acid: Lacks the acryloyl group, making it less versatile in synthetic applications.
4-Acryloylbenzenesulfonic acid: Lacks the formyl group, reducing its reactivity towards nucleophiles.
4-[3-(4-Formylphenyl)acryloyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid is unique due to the presence of both formyl and sulfonic acid groups, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
88331-83-3 |
|---|---|
Fórmula molecular |
C16H12O5S |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
4-[3-(4-formylphenyl)prop-2-enoyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12O5S/c17-11-13-3-1-12(2-4-13)5-10-16(18)14-6-8-15(9-7-14)22(19,20)21/h1-11H,(H,19,20,21) |
Clave InChI |
KLMWIGSUCRWJSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)
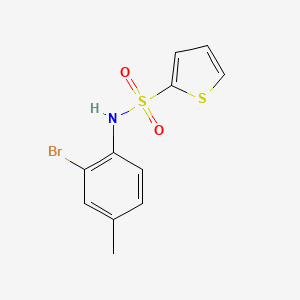
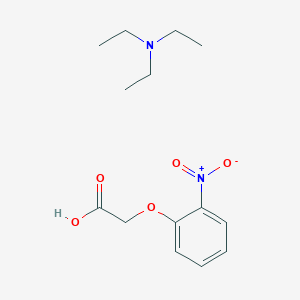
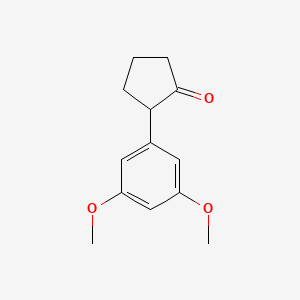
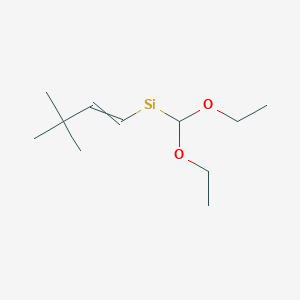
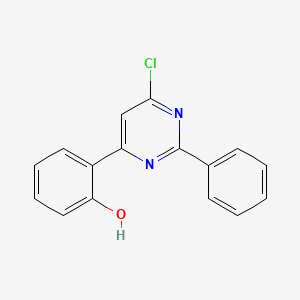
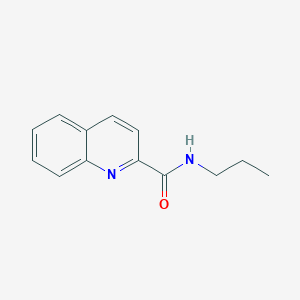
![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)

![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
